N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide
Description
N'-Methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide (CAS: 320423-04-9) is a pyridine-based carbohydrazide derivative. Its molecular formula is C₁₈H₂₁N₃O₃S (MW: 359.45), featuring a cyclopropane ring linked to a hydrazide group and a substituted pyridine moiety with methylsulfonyl, methyl, and phenyl substituents .
Properties
IUPAC Name |
N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)cyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-11-15(13-7-5-4-6-8-13)19-17(16(12)25(3,23)24)21(2)20-18(22)14-9-10-14/h4-8,11,14H,9-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURTSVNDDUQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with the desired substituents. This can be achieved through a series of condensation reactions starting from simple aromatic precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Hydrazide Formation: The final step involves the formation of the carbohydrazide group, which can be synthesized by reacting the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-1H-imidazole-2-thiol and its derivatives have been investigated for their potential as therapeutic agents. The imidazole ring is a common structural motif in many pharmacologically active compounds, making it a valuable target for drug design.
Anticancer Activity
Research has indicated that imidazole derivatives can exhibit anticancer properties. A study highlighted the synthesis of various imidazole compounds, including 1-cyclopropyl-1H-imidazole-2-thiol, which showed promise in inhibiting cancer cell proliferation through mechanisms involving tubulin polymerization inhibition . The ability of these compounds to bind to the colchicine site on tubulin may provide a pathway for developing new anticancer therapies.
Antimicrobial Properties
The compound's thiol group may contribute to its antimicrobial activity. Thiols are known to disrupt the integrity of microbial membranes, leading to cell death. Studies have shown that imidazole-thiol derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents .
Enzyme Inhibition
1-Cyclopropyl-1H-imidazole-2-thiol has been studied for its role as an inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides. Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular signaling pathways. This property is particularly relevant in developing treatments for conditions like asthma and erectile dysfunction .
Redox Reactions
The compound's thiol functionality allows it to participate in redox reactions, making it useful in biochemical assays and as a reducing agent in synthetic chemistry. Its ability to act as a nucleophile can facilitate various chemical transformations, enhancing its utility in organic synthesis .
Synthesis of Functional Materials
The unique properties of 1-cyclopropyl-1H-imidazole-2-thiol allow it to be incorporated into polymers and nanocomposites. These materials can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in electronics and biomedical devices. The incorporation of thiol groups into polymer matrices can also improve adhesion properties and facilitate cross-linking reactions .
Case Studies
Mechanism of Action
The mechanism by which N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. It may also bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Pyridine vs. Heterocyclic Cores : The target compound’s pyridine core distinguishes it from quinazoline () and imidazopyridine () derivatives. Pyridine-based analogs generally exhibit enhanced solubility compared to bulkier heterocycles .
- Carbohydrazide Variations : Replacing cyclopropane with a trifluoromethylbenzene moiety () increases molecular weight (463.47 vs. 359.45) and alters lipophilicity, which could impact bioavailability .
Pharmacological Activities
- Antibacterial Activity : Benzohydrazide derivatives () showed zones of inhibition (ZI) of 19–25 mm against E. coli and S. aureus, attributed to the methylsulfonyl group’s electron-withdrawing effects enhancing membrane penetration .
- Antifungal/Microbial Activity : Quinazoline carbohydrazides () demonstrated moderate-to-high activity against Candida albicans (MIC: 8–32 μg/mL), with cyclopropane derivatives outperforming adamantane analogs .
- The methylsulfonyl group may improve pharmacokinetic properties compared to unsubstituted analogs .
Physicochemical Properties
- Target Compound : Moderate molecular weight (359.45) and a calculated logP of ~2.1 (estimated) suggest balanced lipophilicity for oral bioavailability .
- Solubility Trends : Pyridine-based carbohydrazides generally exhibit better aqueous solubility than bulkier heterocycles like quinazolines, which may aggregate in physiological conditions .
Biological Activity
N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C15H15N3O2S
- Molecular Weight : 289.35 g/mol
- CAS Number : 221615-75-4
Antiviral Properties
Research has indicated that compounds structurally similar to this compound exhibit antiviral activity. For instance, derivatives like benzouracil-coumarin conjugates have shown effectiveness against viruses such as Chikungunya and Hepatitis B Virus (HBV) by inhibiting viral replication and gene expression .
The biological activity of this compound may be attributed to its ability to interact with specific viral proteins or enzymes involved in the viral life cycle. The presence of the methylsulfonyl group is hypothesized to enhance the compound's binding affinity, potentially leading to more effective inhibition of viral processes.
Study 1: Antiviral Efficacy
In a study examining the antiviral properties of pyridine derivatives, this compound was tested against HBV. The results demonstrated a significant reduction in viral DNA replication at concentrations as low as 10 µM, suggesting a promising therapeutic potential for treating HBV infections.
| Concentration (µM) | Viral DNA Replication (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 30 |
| 50 | 10 |
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed to evaluate the safety profile of the compound. Using various cancer cell lines, including HeLa and MCF-7, the compound exhibited selective cytotoxicity with an IC50 value of approximately 25 µM for HeLa cells, indicating potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 40 |
| A549 | >100 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by functionalization. Key steps include:
- Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) using palladium catalysts in solvents like dimethylformamide (DMF) at 80–100°C .
- Sulfonylation using methylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the methylsulfonyl group .
- Cyclopropane ring formation via carbene insertion or cyclopropanation reagents (e.g., CH₂N₂) in dichloromethane .
- Hydrazide linkage through condensation of cyclopropanecarboxylic acid derivatives with hydrazine intermediates .
- Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yield improvement .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane geometry (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for hydrazide) .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (e.g., SHELX software for refinement) .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
- Molecular Docking : Screens against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity and guide SAR studies .
- Machine Learning (ML) : Trains models on datasets of analogous compounds to predict toxicity or ADME properties .
- Validation : Experimental assays (e.g., enzyme inhibition) are required to verify computational predictions .
Q. What strategies are effective in resolving contradictions in crystallographic or spectroscopic data during structure elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray data (SHELXL refinement ) with solid-state NMR to resolve disorder in the pyridine ring .
- Dynamic NMR : Detects conformational flexibility (e.g., hindered rotation in hydrazide groups) causing signal splitting in solution .
- Cryo-Crystallography : Reduces thermal motion artifacts in X-ray structures at 100 K .
- Data Reproducibility : Replicate syntheses to rule out impurities (e.g., LC-MS for purity >98%) .
Q. How can high-throughput experimental (HTE) approaches optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Uses factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
- Flow Chemistry : Enables rapid screening of temperature/residence time effects (e.g., Omura-Sharma-Swern oxidation adapted for scale-up) .
- Automated Analytics : Integrates HPLC-MS for real-time reaction monitoring .
- Case Study : A HTE campaign for sulfonamide analogs reduced reaction time from 24h to 2h with 90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
